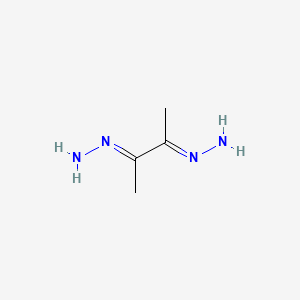
Benzyloxy carbonyl-PEG4-Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxy carbonyl-PEG4-acid is a compound that serves as a versatile linker in various chemical and biological applications. It features a benzyl protecting group and a carboxylic acid group, making it useful in a range of synthetic processes. The compound is often used in research settings due to its ability to form stable amide bonds with primary amines and its ease of deprotection via hydrogenolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxy carbonyl-PEG4-acid typically involves the protection of a polyethylene glycol (PEG) chain with a benzyl group, followed by the introduction of a carboxylic acid group. The benzyl group serves as a protecting group that can be removed under mild conditions. The carboxylic acid group can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using similar protective and reactive strategies. The compound is produced in reagent grade for research purposes, and inquiries for GMP-grade (Good Manufacturing Practice) production can be made for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyloxy carbonyl-PEG4-acid primarily undergoes substitution reactions. The carboxylic acid group can react with primary amines to form amide bonds, a process facilitated by coupling reagents like EDC or HATU. The benzyl protecting group can be removed via hydrogenolysis, a reduction reaction .
Common Reagents and Conditions:
Coupling Reagents: EDC, HATU
Deprotection Reagents: Hydrogen gas in the presence of a palladium catalyst
Major Products Formed:
Amide Bonds: Formed when the carboxylic acid group reacts with primary amines
Deprotected Carboxylic Acid: Formed after the removal of the benzyl group via hydrogenolysis
Wissenschaftliche Forschungsanwendungen
Benzyloxy carbonyl-PEG4-acid is widely used in scientific research due to its versatility as a linker. Its applications span across various fields:
Chemistry:
Biology:
- Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions .
Medicine:
Industry:
Wirkmechanismus
The primary mechanism of action for benzyloxy carbonyl-PEG4-acid involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by coupling reagents like EDC or HATU, which activate the carboxylic acid group. The benzyl protecting group can be removed via hydrogenolysis, allowing for further functionalization of the molecule .
Vergleich Mit ähnlichen Verbindungen
Benzyloxy carbonyl-PEG5-acid: Similar structure but with an additional ethylene glycol unit, providing slightly different physical properties.
Benzyloxy carbonyl-PEG3-acid: Shorter PEG chain, which may affect its solubility and reactivity.
Uniqueness: Benzyloxy carbonyl-PEG4-acid is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its benzyl protecting group and carboxylic acid functionality make it a versatile linker in both chemical and biological research .
Eigenschaften
Molekularformel |
C19H28O8 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
3-[2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H28O8/c20-18(21)6-8-23-10-12-25-14-15-26-13-11-24-9-7-19(22)27-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,21) |
InChI-Schlüssel |
SIPBWTZBDNBHPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



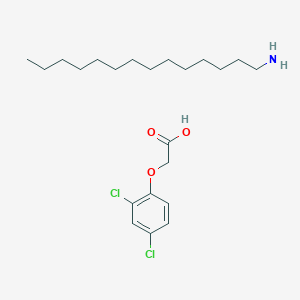
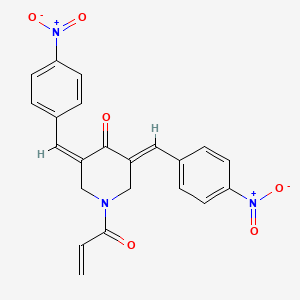
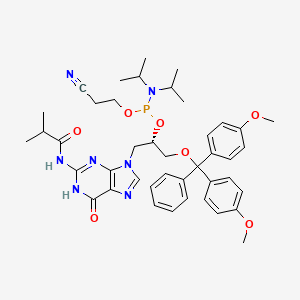
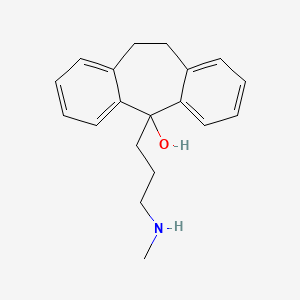

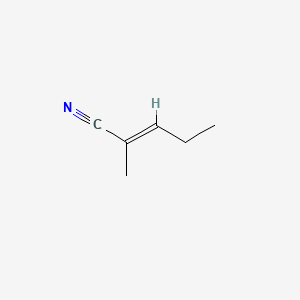
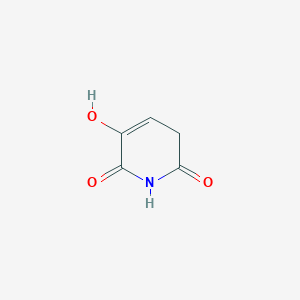
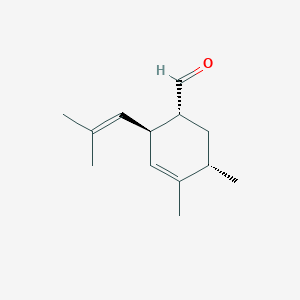

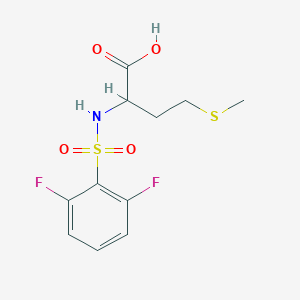
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-phenyl-](/img/structure/B13729362.png)

